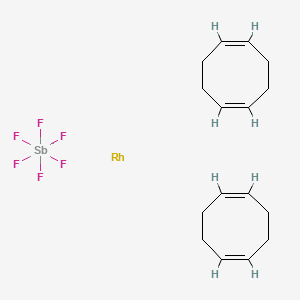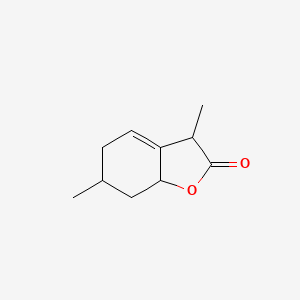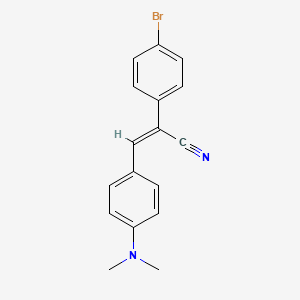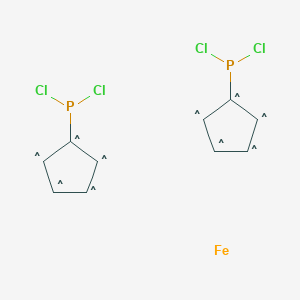
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) generalmente implica la reacción de cloruro de rodio con 1,5-ciclooctadieno en presencia de ácido hexafluoroantímonico. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación .
Métodos de Producción Industrial
Los métodos de producción industrial para el hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) experimenta diversos tipos de reacciones, que incluyen:
Hidrogenación: Actúa como catalizador en la hidrogenación de alquenos y alquinos.
Cicloadición: Se utiliza en reacciones de cicloadición [3+2] para formar anillos de cinco miembros.
Formación de Enlaces C-C: Facilita reacciones de formación de enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en reacciones con hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) incluyen gas hidrógeno para la hidrogenación y diversos dienos para reacciones de cicloadición. Las reacciones generalmente se llevan a cabo bajo condiciones suaves, a menudo a temperatura ambiente o ligeramente elevadas .
Productos Principales
Los principales productos formados a partir de reacciones que involucran hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) dependen de la reacción específica. Por ejemplo, las reacciones de hidrogenación producen hidrocarburos saturados, mientras que las reacciones de cicloadición producen compuestos cíclicos .
Aplicaciones Científicas De Investigación
El hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) implica la coordinación del centro de rodio con el sustrato, lo que facilita la transformación química deseada. El centro de rodio actúa como un ácido de Lewis, activando el sustrato y permitiendo que la reacción proceda bajo condiciones suaves . El anión hexafluoroantimonato estabiliza el complejo de rodio y mejora su actividad catalítica .
Comparación Con Compuestos Similares
Compuestos Similares
Tetrafluoroborato de bis(1,5-ciclooctadieno)rodio(I): Similar en estructura y utilizado en reacciones de hidrogenación y cicloadición.
Trifluorometanosulfonato de bis(1,5-ciclooctadieno)rodio(I): Otro complejo de rodio con propiedades catalíticas similares.
Dimer de cloro(1,5-ciclooctadieno)rodio(I): Utilizado en aplicaciones catalíticas similares pero con diferentes ligandos aniónicos.
Unicidad
El hexafluoroantimonato de bis(1,5-ciclooctadieno)rodio(I) es único debido a la presencia del anión hexafluoroantimonato, que proporciona una mayor estabilidad y actividad catalítica en comparación con otros complejos de rodio .
Propiedades
Fórmula molecular |
C16H24F6RhSb- |
|---|---|
Peso molecular |
555.02 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |
InChI |
InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6/b2*2-1-,8-7-;;;;;;;; |
Clave InChI |
ZSPLJWNAXJRVRK-SXGOCSEPSA-H |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[Sb-](F)(F)(F)(F)F.[Rh] |
SMILES canónico |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)





![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)

![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

